molecular formula C10H18N4 B8434601 1-[3-(1-Imidazolyl)propyl]piperazine

1-[3-(1-Imidazolyl)propyl]piperazine

Cat. No. B8434601
M. Wt: 194.28 g/mol
InChI Key: HDHHGLREGDBRIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(1-Imidazolyl)propyl]piperazine is a useful research compound. Its molecular formula is C10H18N4 and its molecular weight is 194.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[3-(1-Imidazolyl)propyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(1-Imidazolyl)propyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-[3-(1-Imidazolyl)propyl]piperazine

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

1-(3-imidazol-1-ylpropyl)piperazine

InChI

InChI=1S/C10H18N4/c1(6-14-9-4-12-10-14)5-13-7-2-11-3-8-13/h4,9-11H,1-3,5-8H2

InChI Key

HDHHGLREGDBRIL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCCN2C=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of imidazole 0.68 g and N,N-dimethylformamide 20 ml was added 60% sodium hydride 0.60 g under ice-cooling, followed by stirring at room temperature for 5 minutes. To the resultant mixture was added 1-ethoxycarbonyl-4-(3-mesyloxypropyl)piperazine 3.68 g and the mixture was stirred at room temperature overnight. To the reaction mixture were added saturated solution of sodium hydrogen carbonate 50 ml and ethyl acetate 200 ml and the organic layer was taken using a separating funnel, dried over anhydrous magnesium sulfate and the solvent distilled off under reduced pressure. The resultant residue was purified by silica gel column chromatography (eluent: 10% methanol-ethyl acetate), and dissolved in ethanol 25 ml. To the solution was added 10% sodium hydroxide 25 ml and the mixture refluxed overnight. After cooling, ethyl acetate 100 ml was added to the solution, the organic layer was separated, and the aqueous layer extracted with ethyl acetate. The organic layers were combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 1.39 g of 1-[3-(1-imidazolyl)propyl]piperazine.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-ethoxycarbonyl-4-(3-mesyloxypropyl)piperazine
Quantity
3.68 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

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